[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-[(2R,3R)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanone
Description
[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-[(2R,3R)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanone is a complex organic compound that features a triazole ring, a morpholine ring, and a pyrazole ring
Properties
IUPAC Name |
[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-[(2R,3R)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-3-15-20-17(22-21-15)14-11-24(8-10-26-14)18(25)12-5-4-9-27-16(12)13-6-7-19-23(13)2/h6-7,12,14,16H,3-5,8-11H2,1-2H3,(H,20,21,22)/t12-,14?,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCHXKPRBAKEMN-QXDOLYAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2CN(CCO2)C(=O)C3CCCOC3C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=NN1)C2CN(CCO2)C(=O)[C@@H]3CCCO[C@H]3C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-[(2R,3R)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanone typically involves multiple steps. One common approach is to start with the preparation of the triazole and pyrazole intermediates, followed by their coupling with the morpholine derivative.
Triazole Synthesis: The triazole ring can be synthesized via a “click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Pyrazole Synthesis: The pyrazole ring can be prepared through the condensation of hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves the coupling of the triazole and pyrazole intermediates with the morpholine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-[(2R,3R)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its triazole and pyrazole rings are known to interact with various biological targets.
Medicine
Medicinally, the compound has potential as a drug candidate due to its ability to interact with specific enzymes and receptors. It may be investigated for its anticancer, antifungal, or antibacterial properties.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-[(2R,3R)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanone involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-3-amine: Known for its applications in medicinal chemistry and agrochemicals.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Used in the synthesis of anticancer agents.
Uniqueness
What sets [2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-[(2R,3R)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanone apart is its combination of three distinct heterocyclic rings, which provides a unique set of chemical and biological properties. This structural complexity allows for a wide range of applications and interactions that are not possible with simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
